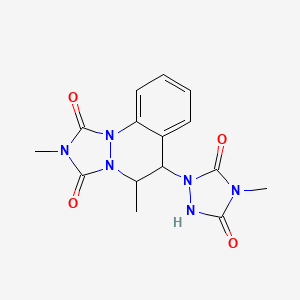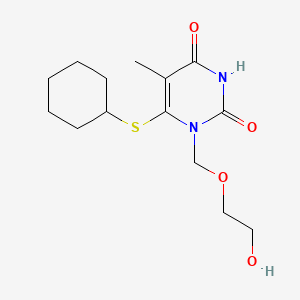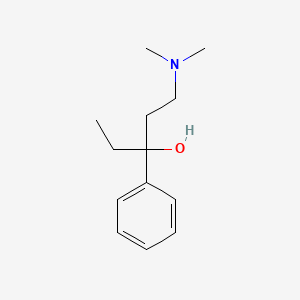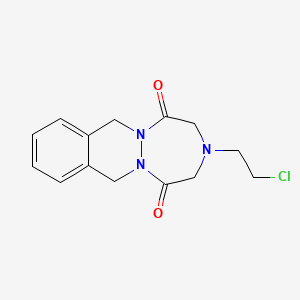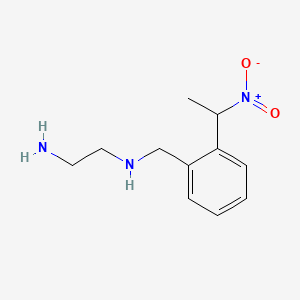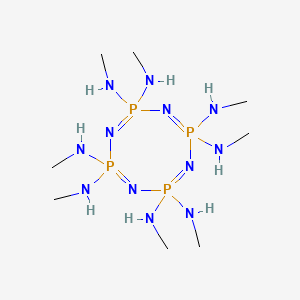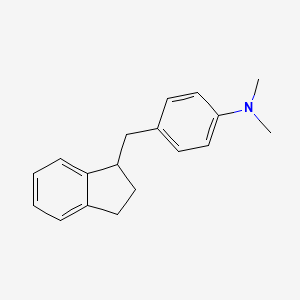
4-(2,3-Dihydro-1H-inden-1-ylmethyl)-N,N-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,3-Dihydro-1H-inden-1-ylmethyl)-N,N-dimethylaniline is a complex organic compound that features a unique structure combining an indene moiety with a dimethylaniline group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dihydro-1H-inden-1-ylmethyl)-N,N-dimethylaniline typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of N,N-dimethylaniline with 2,3-dihydro-1H-inden-1-ylmethyl chloride under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, continuous flow reactors can be employed to optimize reaction conditions and improve yield. Additionally, the use of catalysts and advanced purification techniques can enhance the overall efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,3-Dihydro-1H-inden-1-ylmethyl)-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can yield different hydrogenated products.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be performed using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce halogen atoms or other functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
4-(2,3-Dihydro-1H-inden-1-ylmethyl)-N,N-dimethylaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other materials with specific chemical properties.
Mecanismo De Acción
The mechanism by which 4-(2,3-Dihydro-1H-inden-1-ylmethyl)-N,N-dimethylaniline exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in microbial metabolism .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydro-1H-inden-1-one: Shares the indene moiety but lacks the dimethylaniline group.
N,N-Dimethylaniline: Contains the dimethylaniline group but lacks the indene moiety.
Uniqueness
4-(2,3-Dihydro-1H-inden-1-ylmethyl)-N,N-dimethylaniline is unique due to its combined structure, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
25684-15-5 |
|---|---|
Fórmula molecular |
C18H21N |
Peso molecular |
251.4 g/mol |
Nombre IUPAC |
4-(2,3-dihydro-1H-inden-1-ylmethyl)-N,N-dimethylaniline |
InChI |
InChI=1S/C18H21N/c1-19(2)17-11-7-14(8-12-17)13-16-10-9-15-5-3-4-6-18(15)16/h3-8,11-12,16H,9-10,13H2,1-2H3 |
Clave InChI |
WCHSWHWXUKUKBO-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)CC2CCC3=CC=CC=C23 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


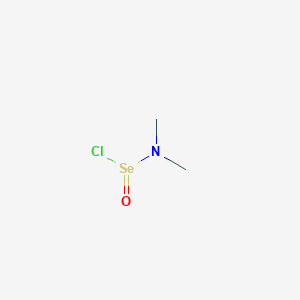

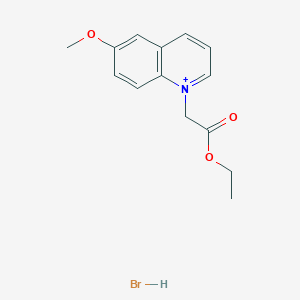
![2-[1-(Dimethylamino)-3-(4-iodoanilino)-2-propenylidene]malononitrile](/img/structure/B12813082.png)
